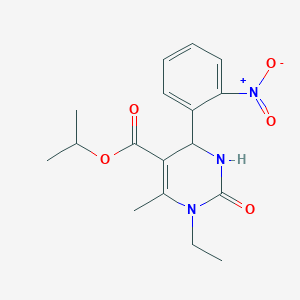

Propan-2-yl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Propan-2-yl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 1,2,3,4-tetrahydropyrimidine core substituted with:

- A propan-2-yl ester at position 5,

- A 1-ethyl group at position 1,

- A 6-methyl group at position 6,

- A 2-nitrophenyl substituent at position 4,

- A 2-oxo group at position 2.

Tetrahydropyrimidine derivatives are structurally analogous to dihydropyrimidinones (DHPMs), which are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The nitro group at the ortho position of the phenyl ring may enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions such as hydrogen bonding or π-stacking .

Properties

Molecular Formula |

C17H21N3O5 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

propan-2-yl 3-ethyl-4-methyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C17H21N3O5/c1-5-19-11(4)14(16(21)25-10(2)3)15(18-17(19)22)12-8-6-7-9-13(12)20(23)24/h6-10,15H,5H2,1-4H3,(H,18,22) |

InChI Key |

YUDHIQXOPLGYIV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(NC1=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)C)C |

Origin of Product |

United States |

Biological Activity

Propan-2-yl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activities. Its structural features, including a pyrimidine ring and a nitrophenyl group, suggest various pharmacological applications. This article explores its biological activity based on current research findings.

The compound has the following chemical characteristics:

- Molecular Weight : 347.37 g/mol

- Molecular Formula : C17H21N3O5

- LogP : 2.9343 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptors : 9

- Hydrogen Bond Donors : 1

- Polar Surface Area : 81.147 Ų

Antimicrobial Activity

Research indicates that compounds similar to propan-2-yl 1-ethyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For example, studies have shown that related tetrahydropyrimidine compounds possess antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus subtilis | 12 µg/mL |

| Compound B | Staphylococcus aureus | 8 µg/mL |

| Compound C | Escherichia coli | 16 µg/mL |

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound show promise as antitumor agents. Research has reported efficacy against human lung and hepatocellular carcinoma cell lines . The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Receptor Binding Studies

The biological activity of tetrahydropyrimidines, including the compound , has been linked to their interaction with muscarinic receptors. For instance, certain derivatives have been shown to stimulate phosphoinositide (PI) metabolism in rat brain tissues comparable to carbachol, a known muscarinic agonist .

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Toledo investigated the antimicrobial properties of various tetrahydropyrimidine derivatives. The results indicated that ethylated compounds exhibited enhanced biological activity against multiple bacterial strains compared to their non-substituted counterparts .

Study on Antitumor Activity

In another study focusing on antitumor effects, researchers synthesized several derivatives of tetrahydropyrimidines and tested them against human cancer cell lines. The findings suggested that these compounds could significantly inhibit cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related tetrahydropyrimidine derivatives with variations in substituents, ester groups, and nitro group positions.

Table 1: Structural and Functional Comparison

Key Findings:

Nitro Group Position: The 2-nitrophenyl substituent in the target compound introduces steric hindrance and distinct electronic effects compared to 3- or 4-nitrophenyl analogs. This may influence binding affinity in biological targets, such as thymidine phosphorylase inhibition .

Methyl esters () are synthetically simpler but may reduce metabolic stability due to faster hydrolysis .

Functional Group Modifications: Replacement of the 2-oxo group with 2-thioxo () increases hydrogen-bonding capacity, which could enhance interactions with biological targets like cytochrome c oxidase .

Crystallographic Behavior: Compounds with ortho-substituted nitro groups (e.g., 2-nitrophenyl) often exhibit nonplanar ring puckering, as described by Cremer-Pople parameters . This may influence crystal packing and solubility .

Research Implications

- Synthetic Accessibility : The target compound’s propan-2-yl ester and 2-nitrophenyl group may require multistep synthesis, involving condensation, nitration, and esterification (similar to methods in ).

- Biological Activity : Structural analogs with 4-nitrophenyl or thioxo groups () have shown antitumor activity in preliminary studies, suggesting the target compound warrants further pharmacological evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.